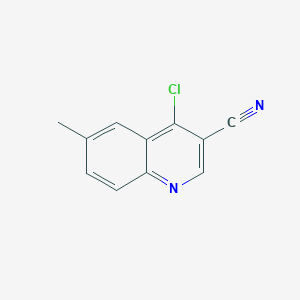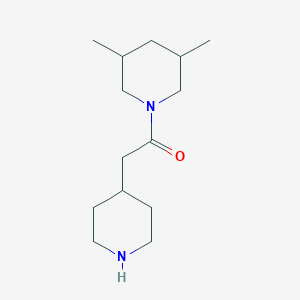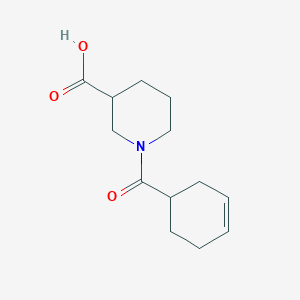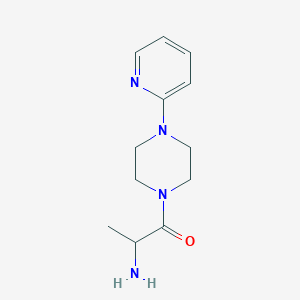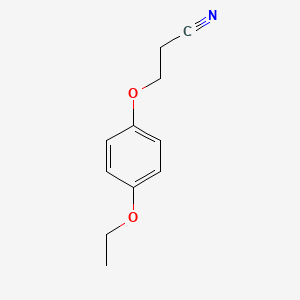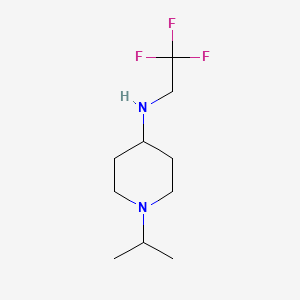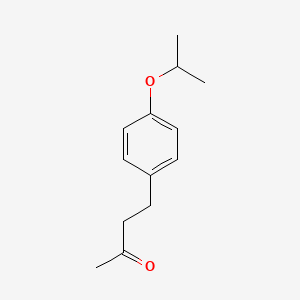
5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a 1,3-dioxolane ring and an isopropoxylbenzoyl group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene typically involves multiple steps:
Formation of the 1,3-Dioxolane Ring: This can be achieved by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the 1,3-dioxolane ring.
Introduction of the Isopropoxylbenzoyl Group: This step involves the Friedel-Crafts acylation of thiophene with 4-isopropoxylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Coupling of the 1,3-Dioxolane and Thiophene Rings: The final step involves the coupling of the 1,3-dioxolane ring with the thiophene ring, which can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the isopropoxylbenzoyl moiety can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as bromine, chlorine, or nitronium ions can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of thiophene derivatives with biological macromolecules. Its ability to undergo various chemical reactions makes it useful for labeling and tracking studies.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research into its biological activity could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells. Its electronic properties make it suitable for applications in optoelectronics.
作用機序
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the thiophene ring allows for π-π interactions with aromatic amino acids in proteins, while the dioxolane ring can form hydrogen bonds with polar residues.
類似化合物との比較
Similar Compounds
2-(4-Isopropoxylbenzoyl)thiophene: Lacks the 1,3-dioxolane ring, which may affect its reactivity and applications.
5-(1,3-Dioxolan-2-yl)thiophene: Lacks the isopropoxylbenzoyl group, which may influence its electronic properties and biological activity.
2-(4-Methoxylbenzoyl)thiophene: Contains a methoxyl group instead of an isopropoxyl group, which may alter its chemical and physical properties.
Uniqueness
5-(1,3-Dioxolan-2-yl)-2-(4-isopropoxylbenzoyl)thiophene is unique due to the combination of the 1,3-dioxolane ring and the isopropoxylbenzoyl group attached to the thiophene ring. This unique structure imparts distinct electronic and steric properties, making it suitable for specific applications in materials science and pharmaceuticals.
特性
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4S/c1-11(2)21-13-5-3-12(4-6-13)16(18)14-7-8-15(22-14)17-19-9-10-20-17/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFICMRINCDJCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641947 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl]{4-[(propan-2-yl)oxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-40-0 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl][4-(1-methylethoxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl]{4-[(propan-2-yl)oxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
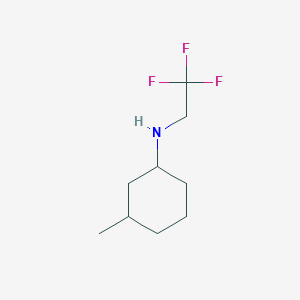

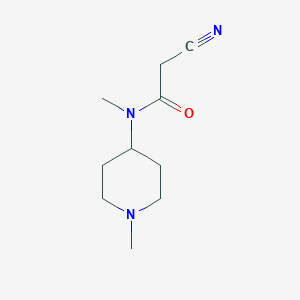
![1-Benzyl-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1368516.png)
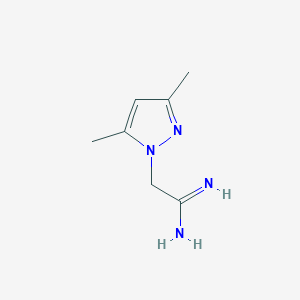
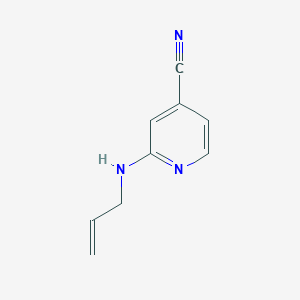
![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1368525.png)
